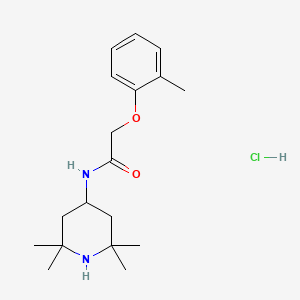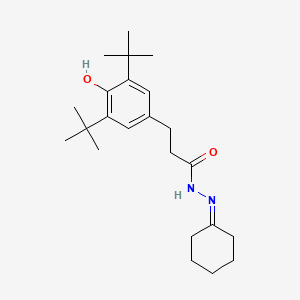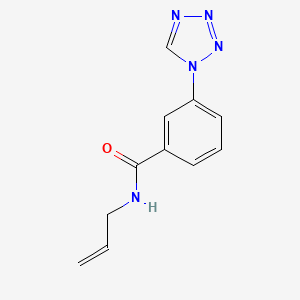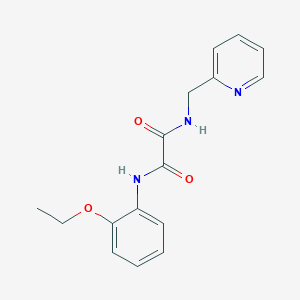
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, also known as MTAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known for its ability to modulate certain biological processes. In
作用機序
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride works by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been found to modulate the activity of certain receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is believed to improve cognitive function. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been found to have antioxidant properties, which may help to protect against oxidative stress. In addition, 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride in lab experiments is its ability to modulate the activity of certain enzymes and receptors, which makes it a potential candidate for drug discovery research. However, one limitation of using 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride is its relatively low potency, which may make it less effective than other compounds in certain applications.
将来の方向性
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in drug discovery research, particularly in the development of new drugs for the treatment of cognitive disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, as well as its potential limitations and drawbacks.
合成法
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride can be synthesized through a multistep process that involves the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine hydrochloride to form 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride hydrochloride.
科学的研究の応用
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has been studied for its potential applications in various fields of scientific research. It has been found to have a modulatory effect on the activity of certain enzymes and receptors, making it a potential candidate for drug discovery research. 2-(2-methylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-8-6-7-9-15(13)22-12-16(21)19-14-10-17(2,3)20-18(4,5)11-14;/h6-9,14,20H,10-12H2,1-5H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWQHNFKYSZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(NC(C2)(C)C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)

![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)